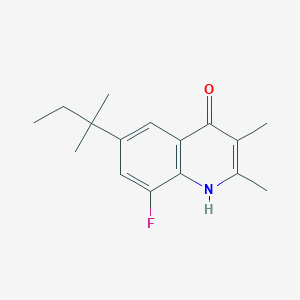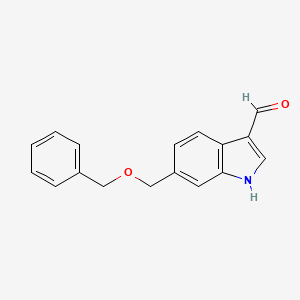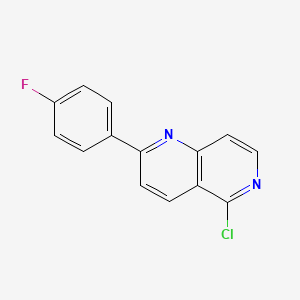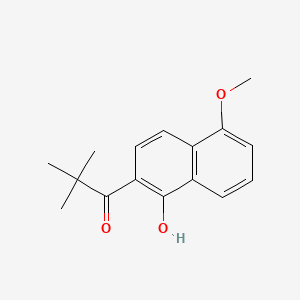
8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluoro, dimethyl, and tert-pentyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline: A structurally similar compound with different substituents.
8-Fluoro-2,3-dimethylquinoline: Lacks the tert-pentyl group.
2,3-Dimethylquinoline: Lacks both the fluoro and tert-pentyl groups.
Uniqueness
8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol is unique due to the presence of the fluoro, dimethyl, and tert-pentyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other quinoline derivatives.
Properties
CAS No. |
648942-29-4 |
|---|---|
Molecular Formula |
C16H20FNO |
Molecular Weight |
261.33 g/mol |
IUPAC Name |
8-fluoro-2,3-dimethyl-6-(2-methylbutan-2-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20FNO/c1-6-16(4,5)11-7-12-14(13(17)8-11)18-10(3)9(2)15(12)19/h7-8H,6H2,1-5H3,(H,18,19) |
InChI Key |
ODSYUKSVFRRHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC2=C(C(=C1)F)NC(=C(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)






![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)



![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)

